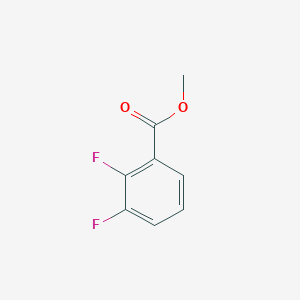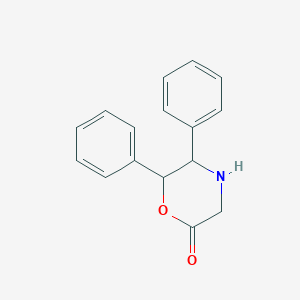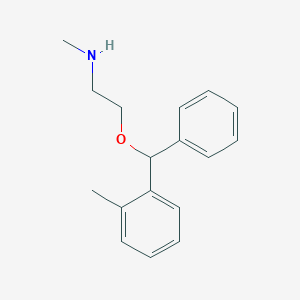![molecular formula C19H16N2Na2O11S3 B095664 1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt CAS No. 19526-81-9](/img/structure/B95664.png)
1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt, commonly known as Acid Orange 7, is a synthetic dye used in various industries, including textile, paper, and leather. Its chemical structure consists of a naphthalene ring, a sulfonic acid group, and an azo group. Acid Orange 7 has been widely studied for its potential applications in scientific research due to its unique properties, such as solubility in water and stability under various conditions.
Mecanismo De Acción
The mechanism of action of Acid Orange 7 is not fully understood, but it is believed to involve electrostatic and hydrophobic interactions with biomolecules. The sulfonic acid group in Acid Orange 7 allows it to form strong ionic bonds with positively charged amino acid residues in proteins, while the azo group can interact with hydrophobic regions of biomolecules.
Biochemical and Physiological Effects
Acid Orange 7 has been shown to have minimal toxicity in vitro and in vivo, making it a safe and reliable tool for scientific research. However, it should be noted that excessive exposure to Acid Orange 7 may cause irritation to the skin and eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Acid Orange 7 is its water solubility, which allows for easy preparation of solutions and compatibility with aqueous-based assays. Acid Orange 7 also has a high molar extinction coefficient, which makes it highly sensitive for detection and quantification of biomolecules. However, Acid Orange 7 may interfere with certain assays and may not be suitable for use in some experimental conditions.
Direcciones Futuras
There are several potential future directions for the use of Acid Orange 7 in scientific research. One area of interest is the development of more sensitive and specific biosensors for the detection of biomolecules, such as proteins and nucleic acids. Acid Orange 7 may also have potential applications in drug delivery and imaging due to its unique properties and biocompatibility. Further studies are needed to fully understand the mechanism of action of Acid Orange 7 and its potential applications in various fields of research.
Métodos De Síntesis
Acid Orange 7 can be synthesized through the diazotization of 5-amino-2-(2-methoxy-5-sulfamoylphenylazo)phenol followed by the coupling reaction with 1-naphthalenesulfonic acid. The disodium salt form of Acid Orange 7 is obtained by treating the synthesized dye with sodium hydroxide.
Aplicaciones Científicas De Investigación
Acid Orange 7 has been used in various scientific research applications, including the detection and quantification of proteins, nucleic acids, and other biomolecules. It has been shown to selectively bind to specific amino acid residues in proteins, such as lysine and arginine, and can be used as a probe for protein-protein interactions. Acid Orange 7 has also been used in the development of biosensors for the detection of glucose and other analytes.
Propiedades
Número CAS |
19526-81-9 |
|---|---|
Nombre del producto |
1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt |
Fórmula molecular |
C19H16N2Na2O11S3 |
Peso molecular |
560.5 g/mol |
Nombre IUPAC |
disodium;5-hydroxy-6-[[3-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C18H16N2O10S3.2Na/c21-18-15-5-2-6-17(32(24,25)26)14(15)7-8-16(18)20-19-12-3-1-4-13(11-12)31(22,23)10-9-30-33(27,28)29;;/h1-8,11,21H,9-10H2,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
Clave InChI |
OVFWQJVENRZWTG-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])N=NC2=C(C3=C(C=C2)C(=CC=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])N=NC2=C(C3=C(C=C2)C(=CC=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |
Otros números CAS |
19526-81-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)












